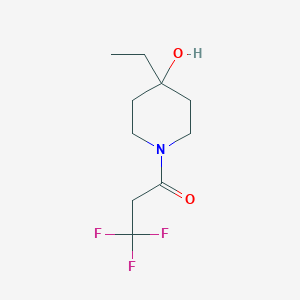
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a trifluoropropanone moiety. Its distinct structure makes it a subject of study in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 4-ethylpiperidine with a trifluoropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically subjected to rigorous quality control measures to ensure its consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form an alcohol.
Substitution: The ethyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and trifluoropropanone moieties allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
- 1-(4-Methyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 1-(4-Propyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 1-(4-Isopropyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
Comparison: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is unique due to its specific substitution pattern on the piperidine ring The presence of the ethyl group and the trifluoropropanone moiety imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding
Propiedades
Fórmula molecular |
C10H16F3NO2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-(4-ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C10H16F3NO2/c1-2-9(16)3-5-14(6-4-9)8(15)7-10(11,12)13/h16H,2-7H2,1H3 |
Clave InChI |
BIQRAEUQCJJYAO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(CC1)C(=O)CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

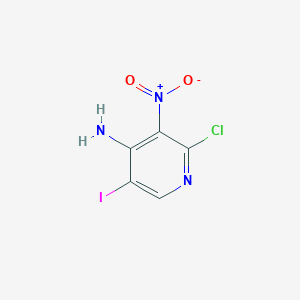


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
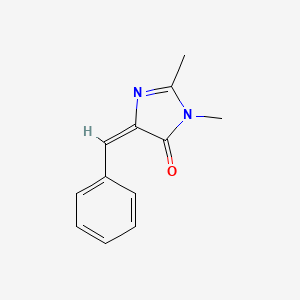
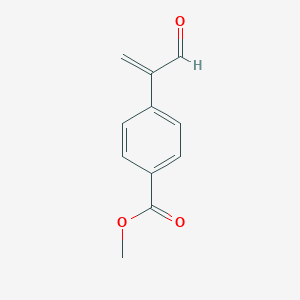
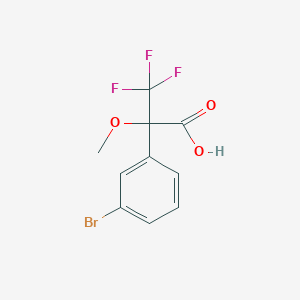
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)

